

# Liver-Specific Targeting with 306-O12B-3 Lipidoids: A Technical Guide

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Compound of Interest		
Compound Name:	306-O12B-3	
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The landscape of nucleic acid-based therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for in vivo delivery. Among the vast array of synthetic lipids developed, the ionizable cationic lipidoid **306-O12B-3** has demonstrated significant promise for potent and specific delivery of RNA payloads to the liver. This technical guide provides a comprehensive overview of **306-O12B-3**, consolidating key data, experimental methodologies, and mechanistic insights to support its application in preclinical research and drug development.

### Core Properties of 306-O12B-3

**306-O12B-3** is an ionizable cationic lipidoid that plays a crucial role in the formulation of LNPs for the delivery of various nucleic acid payloads, including antisense oligonucleotides (ASOs) and messenger RNA (mRNA).[1][2][3][4][5][6] Its chemical structure is designed to facilitate efficient encapsulation of negatively charged nucleic acids at low pH and their subsequent release into the cytoplasm upon endosomal escape.



Property	Value	Reference
CAS Number	2982842-90-8	[1][5]
Molecular Formula	C46H91N3O6S6	[1][5]
Formula Weight	974.6 g/mol	[1][5]
Туре	Ionizable Cationic Lipidoid	[1][3][4][5][6]
Primary Application	Lipid Nanoparticle (LNP) formulation for nucleic acid delivery	[1][2][3][4][6]

# In Vivo Liver Targeting and Efficacy

LNPs formulated with **306-O12B-3** have consistently demonstrated a strong tropism for the liver following intravenous administration in preclinical models.[1][3][4][6] This inherent liver-specificity is attributed to the interaction of the LNPs with endogenous apolipoprotein E (ApoE), which then facilitates uptake via the low-density lipoprotein receptor (LDLR) expressed on hepatocytes.[7] This mechanism allows for the targeted delivery of therapeutic payloads to the primary functional cells of the liver.

## Gene Silencing with Antisense Oligonucleotides (ASOs)

A key application of **306-O12B-3** LNPs is the delivery of ASOs for silencing disease-associated genes in the liver. A notable example is the targeting of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that regulates LDL cholesterol levels.

Target Gene	Payload	In Vivo Model	Key Finding	ED50	Reference
PCSK9	ASO	Mice	Significant reduction in hepatic PCSK9 expression.	0.034 mg/kg	[8]



### Genome Editing with CRISPR/Cas9

**306-O12B-3** LNPs have also been successfully employed to co-deliver Cas9 mRNA and single-guide RNA (sgRNA) for in vivo genome editing in the liver. This approach has been validated by targeting the Angptl3 gene, which is involved in lipid metabolism.

Target Gene	Payload	In Vivo Model	Median Editing Rate	Serum Protein Reduction	Reference
Angptl3	Cas9 mRNA + sgAngptl3	C57BL/6 Mice	38.5%	65.2% (ANGPTL3)	[2][3]

The gene editing effects have been shown to be durable, with significant reductions in serum ANGPTL3, LDL-C, and triglyceride levels observed for at least 100 days after a single administration.[9]

## **Experimental Protocols**

Detailed methodologies are critical for the successful formulation and application of **306-O12B-3** LNPs. The following sections outline key experimental procedures based on published literature.

### **LNP Formulation**

The formulation of **306-O12B-3** LNPs typically involves a rapid mixing process where an ethanolic solution of lipids is combined with an aqueous solution of the nucleic acid payload at a low pH.

#### Materials:

- 306-O12B-3 lipidoid
- Helper lipids (e.g., DOPE, DSPC)
- Cholesterol
- PEG-lipid (e.g., DSPE-PEG2000)



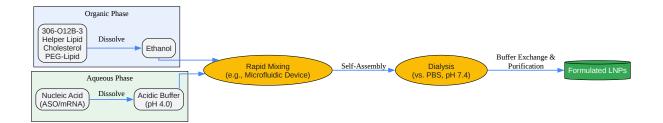


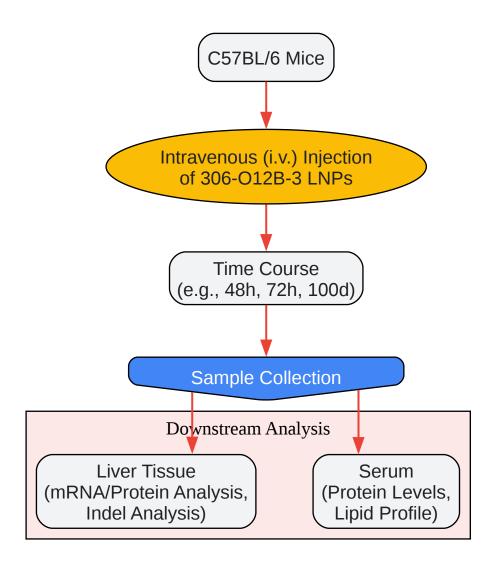


- Nucleic acid payload (ASO, mRNA, etc.) in an acidic buffer (e.g., citrate buffer, pH 4.0)
- Ethanol
- Dialysis buffer (e.g., PBS, pH 7.4)

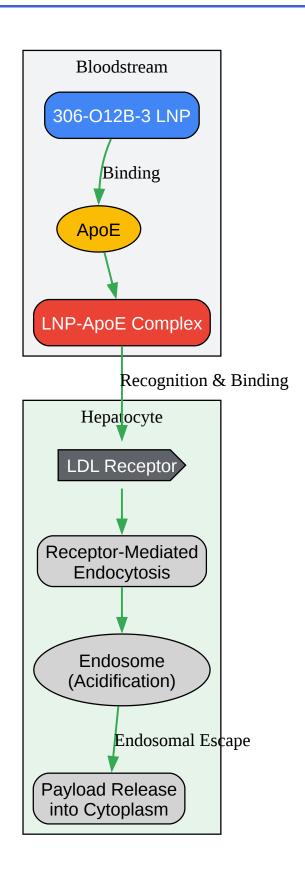
Workflow for LNP Formulation:











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